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Compound of Interest

Compound Name: GR103545

Cat. No.: B1241198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GR103545, a potent and

highly selective kappa-opioid receptor (KOR) agonist, and its application in neuroscience

research. This document details its mechanism of action, key quantitative data from in vitro and

in vivo studies, and detailed experimental protocols for its use.

Core Compound Profile
GR103545 is the biologically active (-)-enantiomer of the potent and selective KOR agonist,

GR89696. In neuroscience research, it is primarily utilized in its radiolabeled form,

[11C]GR103545, as a tracer for in vivo imaging of KORs in the brain using Positron Emission

Tomography (PET). Its high affinity and selectivity for KORs make it an invaluable tool for

studying the role of this receptor system in various neurological and psychiatric conditions,

including addiction, mood disorders, and pain.

Quantitative Data Summary
The following tables summarize key quantitative data for GR103545 from various in vitro and in

vivo studies, providing a comparative overview for researchers.

Table 1: In Vitro Binding Affinity and Selectivity of GR103545
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Parameter Receptor Value Species Assay Type Reference

Ki Kappa (κ)
0.02 ± 0.01

nM
Human

Radioligand

Binding

Assay

[1]

Selectivity
Mu (μ) vs.

Kappa (κ)
~600-fold Human

Radioligand

Binding

Assay

[1]

Selectivity
Delta (δ) vs.

Kappa (κ)
~20,000-fold Human

Radioligand

Binding

Assay

[1]

Table 2: In Vivo Imaging Parameters of [11C]GR103545
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Parameter Value Species
Imaging
Modality

Key
Findings

Reference

In vivo KD 0.069 nmol/L Human PET

Estimated

from receptor

occupancy

studies.

[2]

Test-Retest

Variability

(VT)

~15% Human PET

Indicates

moderate

variability in

quantification.

[2][3]

Non-

displaceable

Distribution

Volume

(VND)

3.4 ± 0.9

mL/cm³
Human PET

Estimated

from blocking

studies with

naltrexone.

[2]

Specific-to-

Nonspecific

Equilibrium

Partition

Coefficient

(V3'')

1 to 2 Baboon PET

Predicts

reliable

quantification

in most

regions.

[4]

Peak Brain

Uptake

(%ID/g)

0.010 ±

0.004%
Baboon PET

Occurred at

16 ± 3

minutes post-

injection.

Minimum

Scan Time for

Stable VT

140 minutes Human PET

Reflects the

slow kinetics

of the tracer.

[3][5]

Signaling Pathways of GR103545 at the Kappa-
Opioid Receptor
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GR103545 exerts its effects by binding to and activating the kappa-opioid receptor, a G-protein

coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events

that ultimately modulate neuronal activity.

Canonical G-Protein Signaling
Upon agonist binding, the KOR undergoes a conformational change, leading to the activation

of heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting

in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ dimer can directly

modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium

(GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization

and reduced neurotransmitter release.
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Intracellular
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Ion Channels
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Modulation
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Canonical G-protein signaling pathway of KOR activation.

Downstream Kinase Cascades and Biased Agonism
Beyond the classical G-protein pathway, KOR activation can also trigger signaling through

various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways

(ERK1/2, p38, and JNK). This can be mediated by both G-protein subunits and β-arrestin

scaffolding proteins. The concept of "biased agonism" suggests that different KOR ligands can

preferentially activate certain downstream pathways over others, leading to distinct

physiological and behavioral effects. For instance, activation of the p38 MAPK pathway has

been linked to the aversive effects associated with some KOR agonists.
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Downstream kinase cascades activated by KOR signaling.

Experimental Protocols
This section provides detailed methodologies for key experiments involving GR103545 and its

radiolabeled form, [11C]GR103545.

Radiosynthesis of [11C]GR103545 (One-Pot Method)
This protocol describes a novel, efficient one-pot synthesis method for [11C]GR103545.[6]
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Materials:

Desmethoxycarbonyl precursor of GR103545

[11C]Methyl trifluoromethanesulfonate ([11C]CH3OTf)

1,8-diazabicyclo[5.4.0]undec-7-ene-carbon dioxide (DBU-CO2) complex

Cesium carbonate (Cs2CO3)

Tetrabutylammonium triflate

Anhydrous Dimethylformamide (DMF)

TRACERLab FXC automated synthesis module

Procedure:

Intermediate Formation: In the automated synthesis module, the desmethoxycarbonyl

precursor is converted to the carbamic acid intermediate, desmethyl-GR103545. This is

achieved via transcarboxylation with the DBU-CO2 complex in the presence of cesium

carbonate and tetrabutylammonium triflate in anhydrous DMF.

Radiolabeling: The resulting intermediate is then radiolabeled at the carboxyl oxygen with

[11C]methyl trifluoromethanesulfonate within the same reaction vessel.

Purification: The reaction mixture is purified using reverse-phase high-performance liquid

chromatography (HPLC).

Formulation: The purified [11C]GR103545 is formulated in a sterile solution for injection.

This method typically yields [11C]GR103545 with high specific activity and radiochemical purity

(≥90%) within an average synthesis time of 43 minutes.[6]
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Workflow for the one-pot radiosynthesis of [11C]GR103545.

In Vivo PET Imaging with [11C]GR103545 in Non-Human
Primates
This protocol outlines a typical PET imaging study in rhesus monkeys to quantify KORs.[7]

Subjects:

Adult rhesus monkeys.

Radiotracer Administration:

A bolus-plus-infusion protocol is used for the administration of [11C]GR103545.

Injected mass for baseline scans is approximately 0.042 ± 0.014 µg/kg.[7]

PET Scan Acquisition:

Scans are acquired for a duration of 120-150 minutes.[2][7]

Dynamic 3D acquisitions are performed.

Arterial Blood Sampling:

An automated blood sampling system is used to collect arterial blood samples frequently

during the initial phase of the scan, with manual sampling at later time points to measure the

arterial input function.
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Plasma is analyzed by HPLC to determine the fraction of unmetabolized parent tracer.

Data Analysis:

Image Reconstruction: PET data are reconstructed using appropriate algorithms (e.g.,

filtered back-projection).

Region of Interest (ROI) Definition: ROIs are delineated on co-registered magnetic

resonance images (MRIs) for various brain regions.

Kinetic Modeling: Regional time-activity curves are generated and analyzed using kinetic

models such as the two-tissue compartment model (2TC) or multilinear analysis (MA1) to

derive the regional volume of distribution (VT).[2]

Parameter Estimation: The cerebellum is often used as a reference region to estimate the

non-displaceable binding potential (BPND).

In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of GR103545 for

the kappa-opioid receptor.

Materials:

Cell membranes from cells stably expressing the human kappa-opioid receptor (e.g., CHO or

HEK293 cells).

Radioligand: [3H]U69,593 (a selective KOR agonist).

Unlabeled GR103545.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Whatman GF/C glass fiber filters.

Scintillation counter.

Procedure:
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Incubation: Cell membranes (approximately 20 µg of protein) are incubated with a fixed

concentration of the radioligand ([3H]U69,593, e.g., 0.4 nM) and varying concentrations of

unlabeled GR103545.

Equilibrium: The incubation is carried out at 25°C for 60 minutes to allow binding to reach

equilibrium.

Separation: The reaction is terminated by rapid filtration through Whatman GF/C filters to

separate bound from free radioligand.

Washing: The filters are washed rapidly with ice-cold assay buffer to remove non-specifically

bound radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the

concentration of GR103545 that inhibits 50% of the specific binding of the radioligand). The

Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Cell-Based Functional Assay: cAMP Inhibition
This assay measures the functional consequence of KOR activation by GR103545.

Materials:

HEK293 or CHO cells stably expressing the human kappa-opioid receptor.

Forskolin (an adenylyl cyclase activator).

GR103545.

cAMP assay kit (e.g., HTRF-based).

Procedure:

Cell Plating: Cells are plated in a suitable microplate format (e.g., 384-well).
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Stimulation: Cells are pre-treated with varying concentrations of GR103545 for a short period

(e.g., 15-30 minutes).

Adenylyl Cyclase Activation: Forskolin is added to all wells (except for the basal control) to

stimulate adenylyl cyclase and increase intracellular cAMP levels.

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified

using a cAMP assay kit according to the manufacturer's instructions.

Data Analysis: The ability of GR103545 to inhibit forskolin-stimulated cAMP production is

determined, and an EC50 value (the concentration of agonist that produces 50% of its

maximal effect) is calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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